tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a triazole moiety and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The piperidine ring can be introduced via nucleophilic substitution reactions, and the tert-butyl group is often added using tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is used as a building block for more complex molecules.
Biology and Medicine: Its triazole moiety is known for its bioisosteric properties, which can mimic the structure of natural substrates in biological systems .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with enzymes or receptors, modulating their activity. The aminomethyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminobutyl)piperidine-1-carboxylate
- (S)-Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness: What sets tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate apart is its triazole moiety, which provides unique electronic and steric properties. This makes it particularly useful in the design of bioactive molecules and materials with specific properties .
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)triazol-1-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-11(9-17)18-8-10(7-14)15-16-18/h8,11H,4-7,9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGRRVZZXIYBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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